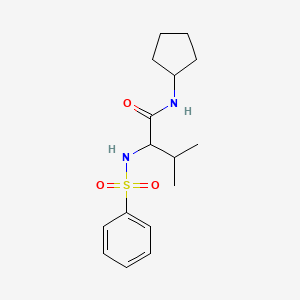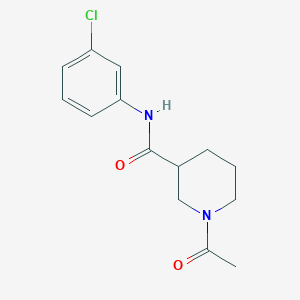
N~1~-cyclopentyl-N~2~-(phenylsulfonyl)valinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-cyclopentyl-N~2~-(phenylsulfonyl)valinamide, also known as CPVV, is a small molecule inhibitor that has been used in scientific research to study various biochemical and physiological processes. CPVV has been shown to have a high specificity for its target enzyme, making it a valuable tool in the field of drug discovery.
Mécanisme D'action
The mechanism of action of N~1~-cyclopentyl-N~2~-(phenylsulfonyl)valinamide involves the binding of the compound to the active site of its target enzyme. This compound has been shown to bind specifically to the active site of cathepsin S, inhibiting its activity and preventing the breakdown of proteins. This mechanism of action makes this compound a valuable tool for studying the role of cathepsin S in disease processes.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the specific enzyme or pathway being studied. Inhibition of cathepsin S by this compound has been shown to reduce inflammation and improve outcomes in animal models of autoimmune disorders such as multiple sclerosis. This compound has also been shown to inhibit the growth of cancer cells in vitro and in animal models, suggesting that it may have potential as an anti-cancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N~1~-cyclopentyl-N~2~-(phenylsulfonyl)valinamide is its high specificity for its target enzyme, making it a valuable tool for studying specific biochemical pathways. However, this specificity can also be a limitation, as this compound may not be effective against other enzymes or pathways. Additionally, the use of this compound in lab experiments may be limited by its cost and availability, as well as the need for specialized equipment and expertise.
Orientations Futures
There are several potential future directions for research involving N~1~-cyclopentyl-N~2~-(phenylsulfonyl)valinamide. One area of interest is the development of this compound-based therapies for autoimmune disorders and cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research. Finally, the synthesis and optimization of this compound and related compounds may lead to the development of more effective and specific inhibitors for a range of enzymes and pathways.
Méthodes De Synthèse
The synthesis of N~1~-cyclopentyl-N~2~-(phenylsulfonyl)valinamide involves a multi-step process that starts with the preparation of the intermediate compound, N-(cyclopentyl)valinamide. This intermediate is then reacted with phenylsulfonyl chloride to produce the final product, this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it a reliable compound for scientific research.
Applications De Recherche Scientifique
N~1~-cyclopentyl-N~2~-(phenylsulfonyl)valinamide has been used in scientific research to study various enzymes and biochemical pathways. One of the main applications of this compound is in the study of proteases, particularly the cysteine protease cathepsin S. This compound has been shown to inhibit cathepsin S with high specificity, making it a valuable tool for studying the role of cathepsin S in disease processes such as cancer and autoimmune disorders.
Propriétés
IUPAC Name |
2-(benzenesulfonamido)-N-cyclopentyl-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-12(2)15(16(19)17-13-8-6-7-9-13)18-22(20,21)14-10-4-3-5-11-14/h3-5,10-13,15,18H,6-9H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDPWRLMKNIOCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1CCCC1)NS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49724677 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(5-chloro-2-methylphenyl)-2-cyclohexylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5305309.png)
![4-(1H-imidazol-1-yl)-6-{4-[(3-methoxyphenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5305319.png)
![4-(1H-benzimidazol-1-yl)-1-[4-(methylamino)pyrimidin-2-yl]piperidine-4-carboxylic acid](/img/structure/B5305322.png)
![5-(2-furyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5305327.png)
![(3R*,4R*)-4-(hydroxymethyl)-1-[(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinol](/img/structure/B5305350.png)
![4-[3-benzoyl-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzenesulfonamide](/img/structure/B5305352.png)
![N-cyclopentyl-4-(6-ethoxypyridazin-3-yl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5305354.png)
![5-(4-ethoxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5305363.png)

![6-methyl-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5305370.png)

![3-chloro-N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-N-methylthiophene-2-carboxamide](/img/structure/B5305395.png)
![2,6-dimethyl-4-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}morpholine](/img/structure/B5305408.png)
